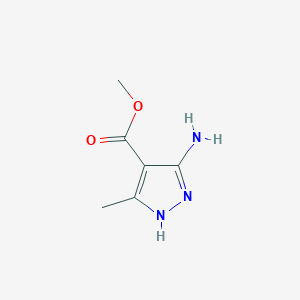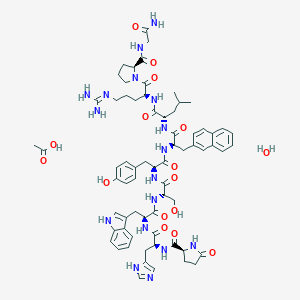![molecular formula C40H50N8O3S B009549 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide CAS No. 107047-27-8](/img/structure/B9549.png)
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide
Beschreibung
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, starting from simpler compounds to achieve the desired structure. For example, Mahmoud et al. (2018) described the synthesis of novel bis compounds through reactions that include Michael addition and cyclocondensation, indicating a methodology that could be relevant for synthesizing complex molecules like the one (Mahmoud A. E. Hawass et al., 2018).
Molecular Structure Analysis
Investigating the molecular structure of complex compounds is crucial for understanding their chemical behavior. Techniques such as NMR, IR, and X-ray crystallography are commonly used. For instance, analysis of bis compounds' structures was achieved using elemental analyses and spectral data, highlighting the importance of these techniques in elucidating molecular structures (Mahmoud A. E. Hawass et al., 2018).
Chemical Reactions and Properties
Chemical properties of compounds can be inferred from their reactions with other substances. Studies on bis compounds, for example, explore the reactions with various reagents to synthesize novel derivatives, demonstrating the compound's reactivity and potential for forming diverse chemical structures (Mahmoud A. E. Hawass et al., 2018).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystal structure, are essential for determining its applicability in different fields. Studies often include these analyses to provide a comprehensive understanding of a compound's characteristics. For example, the physical properties of novel compounds were assessed through their synthesis and characterization processes, offering insights into their stability and behavior under various conditions (Mahmoud A. E. Hawass et al., 2018).
Chemical Properties Analysis
The chemical properties analysis focuses on the reactivity and interaction of compounds with different chemical agents. This includes understanding the compound's functional groups, stability, and potential reactions. The study by Mahmoud A. E. Hawass et al. (2018) illustrates this through the synthesis of bis compounds, highlighting their reactivity and the conditions under which they form (Mahmoud A. E. Hawass et al., 2018).
Eigenschaften
IUPAC Name |
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H50N8O3S/c1-7-39(3,4)28-18-23-33(32(27-28)40(5,6)8-2)51-26-14-17-34(49)41-29-19-21-31(22-20-29)47-37(50)35(36(43-47)46-24-12-13-25-46)52-38-42-44-45-48(38)30-15-10-9-11-16-30/h9-11,15-16,18-23,27,35H,7-8,12-14,17,24-26H2,1-6H3,(H,41,49) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSDWZTVMYZZLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3C(=O)C(C(=N3)N4CCCC4)SC5=NN=NN5C6=CC=CC=C6)C(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H50N8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394368 | |
| Record name | 4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-3-(pyrrolidin-1-yl)-4,5-dihydro-1H-pyrazol-1-yl}phenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
722.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide | |
CAS RN |
107047-27-8 | |
| Record name | 4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-3-(pyrrolidin-1-yl)-4,5-dihydro-1H-pyrazol-1-yl}phenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate](/img/structure/B9469.png)




![1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole](/img/structure/B9477.png)





